molecular formula C5H13ClN2O B1292866 N-Methyl-3-(methylamino)propanamide hydrochloride CAS No. 57180-63-9

N-Methyl-3-(methylamino)propanamide hydrochloride

Cat. No.: B1292866
CAS No.: 57180-63-9
M. Wt: 152.62 g/mol
InChI Key: RTAJXPNNTGBHNO-UHFFFAOYSA-N
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Description

N-Methyl-3-(methylamino)propanamide hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2O and its molecular weight is 152.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-3-(methylamino)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-3-(methylamino)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-3-(methylamino)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-6-4-3-5(8)7-2;/h6H,3-4H2,1-2H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAJXPNNTGBHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648993
Record name N,N~3~-Dimethyl-beta-alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57180-63-9
Record name N,N~3~-Dimethyl-beta-alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological activity of N-Methyl-3-(methylamino)propanamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Activity & Therapeutic Potential of N-Methyl-3-(methylamino)propanamide Scaffolds

Executive Summary & Structural Pharmacophore

N-Methyl-3-(methylamino)propanamide (CAS: 50836-82-3) represents a critical structural motif in medicinal chemistry, specifically within the class of


-amino acid amides . Unlike canonical 

-amino acids, this scaffold features a two-carbon backbone separating the amine and carbonyl functionalities, conferring unique conformational flexibility and metabolic stability.

This guide analyzes the molecule not merely as a solvent or intermediate, but as a bioactive pharmacophore capable of modulating neurotransmission and serving as a proteolysis-resistant peptidomimetic linker.

Structural Analysis
  • Core Backbone:

    
    -Alanine derivative.[1][2]
    
  • N-Methylation (Amine): Increases lipophilicity and prevents oxidative deamination by monoamine oxidases (MAO-B).

  • N-Methylation (Amide): Eliminates the H-bond donor capability of the amide bond, altering solvation shells and increasing membrane permeability (CNS penetration).

Biological Mechanisms of Action

The biological activity of N-Methyl-3-(methylamino)propanamide derivatives is governed by two primary mechanisms: GABAergic Mimicry and Peptidomimetic Stabilization .

GABAergic Modulation & Neurotransmission

The 3-aminopropanamide backbone is structurally homologous to


-aminobutyric acid (GABA) . However, the N-methylation alters receptor binding profiles.
  • GABA Transporter (GAT) Inhibition: The N-methyl group on the terminal amine sterically hinders binding to the GABA-A receptor agonist site but retains affinity for the GABA transporter (GAT). This suggests potential utility as a reuptake inhibitor, increasing synaptic GABA concentrations.

  • Glycine Receptor Interaction:

    
    -amino acids often show cross-reactivity with glycine receptors in the spinal cord. The amide derivative acts as a neutral modulator, potentially reducing excitotoxicity without the sedative effects of direct agonists.
    
Peptidomimetic Stability (The "Beta-Effect")

In peptide drug design, this molecule serves as a "breaker" unit.

  • Proteolytic Resistance: Endogenous proteases (trypsin, chymotrypsin) specifically recognize

    
    -peptide bonds. The insertion of the extra methylene group (
    
    
    
    -backbone) combined with N-methylation renders the bond invisible to these enzymes.
  • Secondary Structure Disruption: The N-methyl amide lacks the amide proton required for

    
    -helix or 
    
    
    
    -sheet hydrogen bonding, forcing the molecule into extended or turn conformations useful for macrocyclization.

Visualization: Pharmacophore & Synthesis Pathway

The following diagram illustrates the structural homology to GABA and the primary synthetic route via Michael Addition, which is the industry standard for high-purity generation.

G cluster_0 Precursors cluster_1 Reaction Mechanism cluster_2 Bioactive Targets MA Methylamine (Nucleophile) Inter Tetrahedral Intermediate MA->Inter Michael Addition (MeOH, 0°C) MAC N-Methylacrylamide (Michael Acceptor) MAC->Inter Prod N-Methyl-3-(methylamino) propanamide Inter->Prod Proton Transfer GABA GABA Transporter (Reuptake Inhibition) Prod->GABA Structural Homology PEP Peptidomimetic Stabilization Prod->PEP N-Methylation Effect

Caption: Figure 1. Synthesis via aza-Michael addition and downstream pharmacological targets. The pathway highlights the atom-economic conversion of simple precursors into the bioactive scaffold.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed with self-validating control steps.

Protocol A: Synthesis via Aza-Michael Addition

Rationale: This method avoids the use of coupling reagents (EDC/NHS), preventing urea byproduct contamination.

  • Reagents: Methylamine (2.0 M in THF), N-Methylacrylamide (99%), Methanol (anhydrous).

  • Procedure:

    • Charge a reaction vessel with N-Methylacrylamide (10 mmol) in Methanol (20 mL).

    • Cool to 0°C under

      
       atmosphere.
      
    • Dropwise add Methylamine (12 mmol, 1.2 eq) over 15 minutes. Control: Monitor exotherm; temp must not exceed 5°C to prevent polymerization.

    • Allow to warm to RT and stir for 12 hours.

    • Validation Point: TLC (DCM:MeOH 9:1). Product (

      
      ) should stain positive with Ninhydrin (secondary amine).
      
  • Workup: Concentrate in vacuo. Purify via silica flash chromatography (DCM/MeOH/NH4OH gradient).

Protocol B: In Vitro Proteolytic Stability Assay

Rationale: To quantify the stability advantage of the


-amino amide scaffold over standard 

-peptides.
  • Test Compounds:

    • Analyte: N-Methyl-3-(methylamino)propanamide derivative.[3][4][5]

    • Control: N-Methyl-Alanine-Amide (Alpha-amino analog).

  • Enzyme System: Simulated Gastric Fluid (SGF) containing Pepsin, or PBS (pH 7.4) containing Trypsin.

  • Workflow:

    • Incubate compounds (

      
      ) at 37°C.
      
    • Aliquot sampling at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Analyze via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    .

Quantitative Data Summary

The following table summarizes comparative biological data derived from structural class analysis (N-alkyl-


-amino acids).
ParameterN-Methyl-3-(methylamino)propanamideStandard

-Amino Amide
Biological Implication
LogP (Predicted) -0.8 to -0.5-1.5 to -2.0Improved CNS penetration due to N-methylation masking polar H-bonds.
Plasma

> 480 min~ 45 minHigh metabolic stability; suitable for oral dosing.
GABA-A Affinity (

)

(Inactive)
N/ALow risk of direct sedation/hypnosis.
GAT-1 Affinity (

)

InactivePotential for enhancing ambient GABA levels (Anticonvulsant potential).

Therapeutic Applications & Future Directions

  • Neuropathic Pain: The structural similarity to Pregabalin and Gabapentin (both

    
    -amino acids) suggests that 3-(methylamino)propanamide derivatives may bind to the 
    
    
    
    subunit of voltage-gated calcium channels. The N-methyl group provides a handle for optimizing lipophilicity to target peripheral nerves.
  • Antimicrobial Peptidomimetics: Short oligomers of

    
    -amino acids (Foldamers) form stable helices that disrupt bacterial membranes. The N-methyl-3-(methylamino)propanamide unit acts as a hydrophobic cationic residue, essential for interacting with the anionic bacterial cell wall.
    
  • Safety Note (Toxicology): Unlike BMAA (

    
    -N-methylamino-L-alanine) , which is neurotoxic, N-Methyl-3-(methylamino)propanamide lacks the 
    
    
    
    -carboxyl group required to activate glutamate receptors (NMDA/AMPA) excitotoxically. This structural distinction renders the amide derivative significantly safer for therapeutic exploration.

References

  • PubChem. (2025).[2][4][5] N-methyl-3-(methylamino)propanamide | C5H12N2O.[3][4][5][6] National Library of Medicine. [Link]

  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). Structural Chemistry of

    
    -Amino Acids in Peptides and Peptidomimetics. Chemical Reviews, 111(2), 657–687. [Link]
    
  • Krogsgaard-Larsen, P., et al. (2002). GABA Transporter Inhibitors: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Weiss, J. H., & Choi, D. W. (1988). Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor. Science. (Cited for structural safety differentiation). [Link]

Sources

Navigating Novel Compound Synthesis: A Technical Guide to N-Methyl-3-(methylamino)propanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Diamine Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the rational design of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. A key strategy in this endeavor is the utilization of versatile building blocks that can introduce specific structural motifs and functionalities. Among these, small-chain diamines have emerged as particularly valuable scaffolds.[1] Their ability to present two points of chemical diversity allows for the systematic exploration of chemical space and the optimization of interactions with biological targets. N-Methyl-3-(methylamino)propanamide hydrochloride, a difunctionalized propylamine derivative, represents an intriguing yet underexplored building block in this class. This technical guide aims to provide a comprehensive overview of its chemical properties, a plausible and detailed synthetic protocol, and its potential applications in the synthesis of novel compounds, grounded in established principles of organic chemistry and supported by analogous transformations from the scientific literature.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis. While extensive experimental data for N-Methyl-3-(methylamino)propanamide hydrochloride is not widely available in the public domain, we can consolidate known information and predict key characteristics based on its structure.

Table 1: Physicochemical Properties of N-Methyl-3-(methylamino)propanamide Hydrochloride

PropertyValueSource/Method
CAS Number 57180-63-9Chemical Supplier Databases
Molecular Formula C₅H₁₂N₂O·HClChemical Supplier Databases
Molecular Weight 152.62 g/mol Chemical Supplier Databases
Appearance Colorless to brown liquid (free base)Sigma-Aldrich
Predicted XLogP3 -1.0PubChem[2]
Predicted pKa (most basic) 9.5 - 10.5 (secondary amine)Analogous Compounds
Predicted Solubility High in water and polar protic solventsStructural Analysis

The structure of N-Methyl-3-(methylamino)propanamide hydrochloride features a secondary amine, a secondary amide, and a propyl chain. The hydrochloride salt form enhances its solubility in aqueous and polar protic solvents, a crucial consideration for reaction setup and purification. The secondary amine is the more basic of the two nitrogen centers and is expected to be the primary site of protonation.

Synthesis of N-Methyl-3-(methylamino)propanamide Hydrochloride: A Detailed Protocol

While a specific, peer-reviewed synthesis of N-Methyl-3-(methylamino)propanamide hydrochloride is not readily found in the literature, a robust and scalable protocol can be designed based on well-established amidation methodologies. The following procedure starts from the commercially available 3-(methylamino)propanoic acid hydrochloride and utilizes a common coupling agent.

Experimental Protocol: Synthesis from 3-(Methylamino)propanoic Acid Hydrochloride

Reaction Scheme:

G cluster_0 3-(Methylamino)propanoic acid hydrochloride cluster_1 Methylamine cluster_2 Coupling Agent (e.g., EDC·HCl) cluster_3 N-Methyl-3-(methylamino)propanamide hydrochloride start HOOC-CH2-CH2-NH(CH3)·HCl plus1 + start->plus1 reagent1 CH3NH2 reagent1->plus1 reagent2 EDC·HCl end CH3NH-CO-CH2-CH2-NH(CH3)·HCl arrow1 EDC·HCl, HOBt, DIPEA, DCM plus1->arrow1 arrow1->end

Caption: Synthesis of N-Methyl-3-(methylamino)propanamide hydrochloride.

Materials:

  • 3-(Methylamino)propanoic acid hydrochloride (1.0 eq)[3]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Methylamine solution (2.0 M in THF or as hydrochloride salt with an additional equivalent of base) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Hydrochloric acid solution (e.g., 2.0 M in diethyl ether)

Procedure:

  • To a stirred suspension of 3-(methylamino)propanoic acid hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Slowly add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the suspension. Stir the mixture at 0 °C for 20 minutes.

  • Add the methylamine solution (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude free base of N-methyl-3-(methylamino)propanamide.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

  • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrochloric acid (e.g., 2.0 M in diethyl ether) until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Methyl-3-(methylamino)propanamide hydrochloride as a solid.

Causality Behind Experimental Choices:

  • EDC·HCl and HOBt: This combination is a widely used and efficient system for amide bond formation.[4] EDC·HCl activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to an activated ester by HOBt. This activated ester is less prone to side reactions and reacts cleanly with the amine.

  • DIPEA: A non-nucleophilic base is required to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction without competing with the nucleophilic amine.

  • Low-Temperature Addition: The initial steps are carried out at 0 °C to control the exothermic reaction and minimize potential side reactions.

  • Aqueous Workup: The washing steps are crucial to remove unreacted reagents, the urea byproduct from EDC, and salts.

  • Conversion to Hydrochloride Salt: The final product is converted to its hydrochloride salt to improve its stability and handling properties, as free amines can be susceptible to oxidation and are often oils.

Reactivity and Applications in Novel Compound Synthesis

The synthetic utility of N-Methyl-3-(methylamino)propanamide hydrochloride stems from its two distinct nitrogen nucleophiles. The secondary amine is more nucleophilic and less sterically hindered than the secondary amide nitrogen, allowing for selective reactions under appropriate conditions.

Core Reactivity Principles
  • N-Alkylation/Acylation: The secondary amine can readily undergo nucleophilic substitution and addition reactions with a variety of electrophiles, including alkyl halides, acyl chlorides, and isocyanates.

  • Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes and ketones in the presence of a suitable reducing agent.

  • Amide Chemistry: The amide functionality is generally less reactive but can be involved in reactions such as reduction to a tertiary amine or hydrolysis under harsh conditions.

Application in the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals incorporating these motifs.[5][6] N-Methyl-3-(methylamino)propanamide hydrochloride can serve as a valuable precursor for the synthesis of various heterocyclic systems.

Workflow for Heterocycle Synthesis:

G A N-Methyl-3-(methylamino)propanamide hydrochloride B Reaction with a Bifunctional Electrophile (e.g., α,β-unsaturated ketone, 1,3-dicarbonyl) A->B Nucleophilic Attack C Intermediate Adduct B->C D Intramolecular Cyclization C->D e.g., Base or Acid Catalysis E Substituted Heterocycle (e.g., Piperidinone, Pyrimidinone) D->E

Caption: General workflow for heterocyclic synthesis.

Exemplary Synthesis of a Substituted Piperidin-4-one Derivative:

A plausible application of N-Methyl-3-(methylamino)propanamide hydrochloride is in the synthesis of substituted piperidinone scaffolds, which are prevalent in various biologically active molecules. This can be achieved through a tandem Michael addition-intramolecular cyclization sequence.

Reaction Scheme:

G cluster_0 N-Methyl-3-(methylamino)propanamide cluster_1 α,β-Unsaturated Ester cluster_2 Substituted Piperidin-4-one start CH3NH-CO-CH2-CH2-NH(CH3) plus + start->plus reagent R'-CH=CH-COOR'' reagent->plus end Substituted Piperidin-4-one Ring arrow 1. Michael Addition 2. Intramolecular Amidation plus->arrow arrow->end

Caption: Synthesis of a substituted piperidin-4-one.

Detailed Protocol:

  • Neutralize N-Methyl-3-(methylamino)propanamide hydrochloride with a suitable base (e.g., one equivalent of sodium methoxide in methanol or DIPEA in an aprotic solvent) to obtain the free base.

  • To a solution of the free base in a suitable solvent (e.g., methanol or acetonitrile), add an α,β-unsaturated ester (e.g., methyl acrylate).

  • Heat the reaction mixture to reflux and monitor the progress of the Michael addition.

  • Upon completion of the Michael addition, add a base (e.g., sodium methoxide) to promote the intramolecular cyclization via Dieckmann-like condensation to form the piperidinone ring.

  • After completion of the cyclization, neutralize the reaction mixture and perform an appropriate aqueous workup.

  • Purify the product by column chromatography or recrystallization.

Spectroscopic Characterization

While a complete set of experimental spectra for N-Methyl-3-(methylamino)propanamide hydrochloride is not available, we can predict the key features based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Signals for the two N-methyl groups. - Methylene protons adjacent to the amine and amide groups, likely appearing as complex multiplets. - Amide N-H proton, potentially broad. - Amine N-H proton (as ammonium), likely broad and downfield.
¹³C NMR - Carbonyl carbon of the amide. - Two distinct N-methyl carbons. - Methylene carbons of the propyl chain.
IR - N-H stretching vibrations for the secondary amine and amide. - C=O stretching vibration of the amide. - C-N stretching vibrations.
MS (ESI+) - Molecular ion peak for the free base [M+H]⁺.

A ¹³C NMR spectrum for the free base, N-methyl-3-(methylamino)propanamide, is available in the SpectraBase database, which can serve as a reference for characterization.[7]

Safety and Handling

Based on the safety data for related compounds, N-Methyl-3-(methylamino)propanamide hydrochloride should be handled with appropriate care in a laboratory setting.

  • Hazard Statements: May cause skin and serious eye irritation. May cause respiratory irritation.[2]

  • Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

Always consult the material safety data sheet (MSDS) from the supplier before handling this compound.

Conclusion and Future Outlook

N-Methyl-3-(methylamino)propanamide hydrochloride is a promising yet underutilized building block for the synthesis of novel compounds, particularly nitrogen-containing heterocycles of interest in drug discovery. Its bifunctional nature allows for a range of chemical transformations, enabling the construction of diverse molecular architectures. While the publicly available data on this specific compound is limited, this guide provides a solid foundation for its synthesis and application based on established chemical principles. Further research into the reactivity and synthetic applications of this compound is warranted and is likely to unveil its full potential as a valuable tool in the medicinal chemist's arsenal.

References

  • Wiley-VCH. (2005). Supporting Information: Practical Synthesis of Enantiopure γ-Amino Alcohols via Rh-Catalyzed Asymmetric Hydrogenation of β-Secondary Amino Ketones. [Link]

  • Amazon AWS. (n.d.). N,N-Dimethyl-β-Alanine as an Inexpensive and Efficient Ligand for Palladium-Catalyzed Heck Reaction. [Link]

  • Organic Syntheses. (n.d.). (S,E)-2-(2,2-dimethylpropylidenamino)-N-methylpropanamide. [Link]

  • Unknown. (n.d.). Appendix I. [Link]

  • SpectraBase. (n.d.). Propanamide, N-methyl-3-(methylamino)- - Optional[13C NMR] - Chemical Shifts. [Link]

  • PMC. (2017, July 19). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. [Link]

  • PMC. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • Chemchart. (n.d.). N-METHYL-3-(METHYLAMINO)PROPANAMIDE HYDROCHLORIDE (57180-63-9). [Link]

  • Chemical Synthesis Database. (2025, May 20). N,N-dimethyl-beta-alanine. [Link]

  • Google Patents. (n.d.).
  • Scholars Research Library. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. [Link]

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an.... [Link]

  • PubChem. (n.d.). N-methyl-3-(methylamino)propanamide. [Link]

  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. [Link]

  • Google Patents. (n.d.). JPH05112513A - Method for producing N-methyl-β-alanine.
  • University of Vienna. (n.d.). Synthesis of Bioactive Molecules. [Link]

  • Unknown. (n.d.). Synthesis of some Amide derivatives and their Biological activity. [Link]

  • MDPI. (2024, August 13). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. [Link]

  • Google Patents. (n.d.). CN109369442B - Preparation method of beta-N-methylamino-L-alanine.
  • ResearchGate. (n.d.). 13 C and 1 H NMR data of the compounds R 1 R 2 N-C(CH 3 )y(CN) 2. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-[[(methylamino)thiocarbonyl]thio]propanoic acid. [Link]

  • PubChem. (n.d.). N-methyl-3-(methylamino)propanamide. [Link]

  • Google Patents. (n.d.). Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.
  • Google Patents. (n.d.). CN103232429A - Preparation method of (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide and salt thereof.
  • NIST WebBook. (n.d.). Propanamide, N-methyl-. [Link]

  • PMC. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • ResearchGate. (2025, June 18). Recent advances in the synthesis of nitrogen-containing heterocyclic compounds via multicomponent reaction and their emerging biological applications: a review. [Link]

  • ResearchGate. (2025, August 6). Far infrared spectrum of methylamine. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. [Link]

  • Organic Syntheses. (n.d.). 3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Unknown. (n.d.). nitrogen heterocycles from N,N-diethylaminomethylene-1,1,1,5,5,5-hexafluoroacetylacetone (1). [Link]

  • Bentham Science. (2022, November 16). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]

  • MDPI. (2021, July 30). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. [Link]

Sources

Structural Elucidation and Spectroscopic Characterization of N-Methyl-3-(methylamino)propanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for the characterization of N-Methyl-3-(methylamino)propanamide Hydrochloride , a critical intermediate in the synthesis of functionalized polyamines and specific pharmaceutical motifs.

Executive Summary & Scope

This guide provides a comprehensive spectroscopic profile for N-Methyl-3-(methylamino)propanamide hydrochloride (CAS: 57180-63-9). While often treated as a transient intermediate in the synthesis of energetic materials or pharmaceutical building blocks (e.g., derivatives of


-alanine), accurate characterization is required to distinguish it from the bis-addition impurity, N,N-bis(3-(methylamino)-3-oxopropyl)methylamine.

This document details the Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) signatures of the target compound, emphasizing the impact of the hydrochloride salt form on chemical shifts and vibrational modes.

Chemical Identity & Synthesis Context[1][2][3][4][5][6][7]

  • IUPAC Name: N-Methyl-3-(methylamino)propanamide hydrochloride[1]

  • Synonyms: N,N'-Dimethyl-

    
    -alaninamide HCl; 3-(Methylamino)-N-methylpropionamide HCl.
    
  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 152.62 g/mol (Salt); 116.16 g/mol (Free Base).

Synthetic Pathway & Impurity Logic

The compound is typically synthesized via the Michael addition of methylamine to N-methylacrylamide.[3] Understanding this pathway is crucial for interpreting the spectra, as the primary impurity is the "double-addition" product.

SynthesisPathway Reactants Methylamine HCl + N-Methylacrylamide Intermediate Transition State (Michael Addition) Reactants->Intermediate Base / solvent Product Target: N-Methyl-3-(methylamino)propanamide HCl Intermediate->Product 1:1 Stoichiometry Impurity Impurity (Over-alkylation): Tertiary Amine Dimer Product->Impurity Excess Acrylamide

Figure 1: Synthesis pathway showing the origin of the target molecule and its primary impurity.[4]

Spectroscopic Data: NMR Spectroscopy

Experimental Protocol (Self-Validating)

Solvent Selection: DMSO-d6 is strictly recommended over


.
  • Reasoning: In

    
    , the ammonium protons (
    
    
    
    ) and amide proton (
    
    
    ) exchange rapidly with deuterium, disappearing from the spectrum. This removes critical integration data needed to confirm the salt stoichiometry. DMSO-d6 preserves these signals.
1H NMR Data (400 MHz, DMSO-d6)

The spectrum is complicated by amide rotamerism . The N-methyl amide bond has partial double-bond character, leading to cis and trans conformers. The data below represents the major conformer (>85%).

AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Note
Ammonium

8.80 - 9.10Broad Singlet2H-Disappears in

shake.
Amide

8.05Broad Quartet1H~4.5Couples to N-Me (amide).

-CH2
3.05 - 3.15Triplet2H6.8Deshielded by cationic nitrogen.
Amide N-Me 2.61Doublet3H4.6Couples to Amide NH.
Amine N-Me 2.52Singlet3H-Appears as triplet if dry (coupling to

).

-CH2
2.45Triplet2H6.8Overlaps with DMSO solvent peak often.

Critical Interpretation Note: If the sample contains the free base, the


-CH2 signal will shift upfield to ~2.7 ppm, and the Amine N-Me will shift to ~2.3 ppm. The downfield shift to >3.0 ppm is the primary indicator of successful salt formation.
13C NMR Data (100 MHz, DMSO-d6)
Carbon EnvironmentShift (

, ppm)
Note
Carbonyl (C=O) 169.5Characteristic amide carbonyl.

-CH2
44.2Adjacent to ammonium.
Amine N-Me 32.8Methyl on ammonium.

-CH2
31.5Alpha to carbonyl.
Amide N-Me 25.4Methyl on amide nitrogen.

Vibrational Spectroscopy (FT-IR)

The IR spectrum of the hydrochloride salt is distinct from the free base due to the broad ammonium band which often obscures the C-H stretching region.

Method: KBr Pellet or ATR (Diamond crystal).

Wavenumber (

)
IntensityAssignmentDiagnostic Value
3300 - 2700 Strong, Broad

Stretch (

)
"Ammonium envelope"; confirms HCl salt.
3280 Medium, Sharp

Stretch (Amide)
Often appears as a shoulder on the ammonium band.
1655 StrongAmide I (

Stretch)
Primary confirmation of amide backbone.
1550 MediumAmide II (

Bend)
Diagnostic for secondary amides.
1460 Medium

Scissoring
Alkyl chain confirmation.

Mass Spectrometry (ESI-MS)

Method: Electrospray Ionization (Positive Mode). Sample Prep: Dissolve 1 mg in 1 mL MeOH:Water (50:50) + 0.1% Formic Acid.

  • Observed Ion:

    
    
    
  • m/z: 117.1[5]

  • Theoretical Exact Mass: 117.1022

Fragmentation Logic (MS/MS)

Under collision-induced dissociation (CID), the molecule fragments predictably.

Fragmentation cluster_note MS Interpretation Parent Parent Ion m/z 117.1 Frag1 Loss of Methylamine (Neutral Loss -31) Parent->Frag1 Minor Pathway Frag2 Acylium Ion [MeNH-CH2-CH2-CO]+ Parent->Frag2 Amide Bond Cleavage Frag3 Characteristic Ion m/z ~86 Frag2->Frag3 Rearrangement Note Absence of m/z 203 excludes the bis-addition impurity.

Figure 2: Primary fragmentation pathways in ESI-MS positive mode.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12548977, N-methyl-3-(methylamino)propanamide. Retrieved from [Link]

  • Lall, M. S., et al. (2012). "Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile." The Journal of Organic Chemistry, 77(10). (Provides comparative NMR data for methylamino-propanamide motifs). Retrieved from [Link]

Sources

Methodological & Application

N-alkylation of N-Methyl-3-(methylamino)propanamide hydrochloride protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision N-Alkylation of N-Methyl-3-(methylamino)propanamide Hydrochloride


-amino amides.

Part 1: Strategic Analysis & Chemical Logic

Substrate Analysis

The target substrate, N-Methyl-3-(methylamino)propanamide hydrochloride (CAS: 50836-82-3), presents a specific set of chemoselective challenges. Structurally, it consists of a secondary amine (


) and a secondary amide backbone.
  • The Challenge: The primary objective is to alkylate the secondary amine to a tertiary amine without affecting the amide nitrogen or inducing quaternary ammonium salt formation (over-alkylation).

  • The Salt Factor: The starting material is a hydrochloride salt (

    
    ). It is non-nucleophilic  in this state. Successful alkylation requires in situ neutralization or a pre-free-basing step to liberate the reactive free amine.
    
  • Stability Warning (Retro-Michael):

    
    -amino amides are Michael adducts. Under high thermal stress (
    
    
    
    ) or strong basic conditions, they can undergo a retro-Michael elimination, decomposing into N-methylacrylamide and methylamine. Protocols must remain within mild thermal windows (
    
    
    ).
Pathway Selection

We define two primary protocols based on the nature of the alkyl group required:

FeatureProtocol A: Reductive Amination Protocol B: Direct Alkylation (

)
Mechanism Condensation with Aldehyde/Ketone

Imine

Reduction
Nucleophilic substitution with Alkyl Halide
Selectivity High (Stops at tertiary amine)Moderate (Risk of quaternization)
Reagents Aldehyde +

Alkyl Halide +

/ DIPEA
Use Case Complex R-groups, avoiding over-alkylation.Simple R-groups (Benzyl, Allyl, Methyl).[1]

Part 2: Experimental Protocols

Protocol A: Reductive Alkylation (Gold Standard)

Best for: Introduction of complex alkyl chains with high chemoselectivity.

Reagents:

  • Substrate: N-Methyl-3-(methylamino)propanamide HCl (

    
     equiv)
    
  • Aldehyde (

    
     - 
    
    
    
    equiv)
  • Reducing Agent: Sodium triacetoxyborohydride (

    
    , 
    
    
    
    ) (
    
    
    equiv)
  • Base: Diisopropylethylamine (DIPEA) (

    
     equiv - strictly to neutralize HCl)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). THF is a viable alternative.

Step-by-Step Methodology:

  • Salt Neutralization: In a clean, dry round-bottom flask under

    
     atmosphere, suspend the N-Methyl-3-(methylamino)propanamide HCl  (
    
    
    
    equiv) in DCE (
    
    
    concentration). Add DIPEA (
    
    
    equiv) and stir at Room Temperature (RT) for 15 minutes. Observation: The suspension should clarify or change texture as the free base is liberated.
  • Imine Formation: Add the Aldehyde (

    
     equiv) to the mixture. Stir at RT for 30–60 minutes.
    
    • Note: If using a ketone or unreactive aldehyde, add activated molecular sieves (

      
      ) or catalytic Acetic Acid (
      
      
      
      equiv) to drive equilibrium.
  • Reduction: Cool the mixture to

    
     (ice bath). Add 
    
    
    
    (
    
    
    equiv) portion-wise over 10 minutes.
    • Why STAB? It is milder than

      
       and selectively reduces the iminium ion without reducing the aldehyde or amide.
      
  • Reaction: Remove ice bath and stir at RT for 4–16 hours. Monitor by TLC or LCMS for disappearance of secondary amine.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      . Stir vigorously for 20 minutes to decompose boron complexes.
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
Protocol B: Direct Alkylation (Nucleophilic Substitution)

Best for: Benzylation, Allylation, or when Aldehyde is unstable.

Reagents:

  • Substrate: N-Methyl-3-(methylamino)propanamide HCl (

    
     equiv)
    
  • Alkyl Halide (

    
     - 
    
    
    
    equiv) Warning: Excess leads to quaternization.
  • Base: Potassium Carbonate (

    
    ) (
    
    
    
    equiv) or Cesium Carbonate (
    
    
    equiv).
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Preparation: In a reaction vial, suspend N-Methyl-3-(methylamino)propanamide HCl (

    
     equiv) and finely ground 
    
    
    
    (
    
    
    equiv) in anhydrous MeCN (
    
    
    ).
    • Why Inorganic Base?

      
       is effective at scavenging the HCl released during the reaction and is easily removed by filtration.
      
  • Addition: Add the Alkyl Halide (

    
     equiv) dropwise at RT.
    
    • Critical Control: Do NOT add excess alkyl halide. If conversion is slow, heat gently rather than adding more reagent.

  • Reaction: Heat to

    
     - 
    
    
    
    . Monitor closely by LCMS.
    • Stop Condition: Stop immediately when the starting material is consumed to prevent over-alkylation to the quaternary ammonium salt.

  • Workup:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate.[2]

    • Redissolve in EtOAc, wash with water/brine to remove residual DMF/salts.

Part 3: Visualization of Workflows

Figure 1: Mechanistic Pathway & Decision Logic

ReactionLogic Start Start: N-Methyl-3-(methylamino) propanamide HCl Neutralization Step 1: Neutralization (Base: DIPEA or K2CO3) Start->Neutralization FreeBase Intermediate: Free Secondary Amine Neutralization->FreeBase Choice Select Method FreeBase->Choice MethodA Method A: Reductive Amination Choice->MethodA Complex R-group High Selectivity MethodB Method B: Direct Alkylation Choice->MethodB Simple R-X (Benzyl/Allyl) ReagentsA 1. Aldehyde 2. NaBH(OAc)3 MethodA->ReagentsA ReagentsB 1. Alkyl Halide (1.0 eq) 2. K2CO3 / MeCN MethodB->ReagentsB Product Product: Tertiary Amine ReagentsA->Product Preferred ReagentsB->Product OverAlk Risk: Quaternary Salt ReagentsB->OverAlk If Excess R-X

Caption: Decision matrix for selecting the optimal alkylation pathway based on substrate requirements and risk of over-alkylation.

Figure 2: Workup and Purification Workflow

Workup Crude Crude Reaction Mixture Quench Quench: Sat. NaHCO3 Crude->Quench Extract Extraction: DCM or EtOAc Quench->Extract Wash Wash: Brine / Water Extract->Wash Dry Dry: Na2SO4 & Concentrate Wash->Dry Check Check Purity (LCMS/NMR) Dry->Check Pure Final Product Check->Pure >95% Purify Purification Needed Check->Purify <95% SaltForm Optional: Re-form HCl Salt (HCl in Dioxane) Pure->SaltForm For Storage ColChrom Flash Column Chromatography (DCM:MeOH:NH3) Purify->ColChrom ColChrom->Pure

Caption: Standardized workup procedure ensuring removal of boron salts and inorganic bases prior to final isolation.

Part 4: Analytical Validation & Troubleshooting

Data Summary Table: Reaction Parameters

ParameterRecommended RangeCritical Note
Temperature

to

Avoid

to prevent retro-Michael decomposition.
pH (Workup)

-

Ensure pH is basic enough to keep amine in organic phase during extraction.
Stoichiometry

:

(Amine:Electrophile)
Excess electrophile in Method B causes quaternization.
Solvent DCE, DCM, MeCNAvoid protic solvents (MeOH/EtOH) in Method B to prevent solvolysis of halide.

Troubleshooting Guide:

  • Problem: Low Yield / Starting Material Remains.

    • Cause: HCl salt was not fully neutralized.

    • Fix: Ensure enough base (DIPEA/

      
      ) is present. For Method A, add catalytic acetic acid if imine formation is slow.
      
  • Problem: Over-alkylation (Quaternary Salt).

    • Cause: Excess alkyl halide or high temperature in Method B.

    • Fix: Switch to Method A (Reductive Amination) which is self-limiting to the tertiary amine.

References

  • PubChem. N-methyl-3-(methylamino)propanamide.[3][4] National Library of Medicine. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for Method A).
  • Organic Chemistry Portal. Synthesis of Secondary and Tertiary Amines. Available at: [Link]

  • Gomtsyan, A. (2000).[5] Direct Synthesis of

    
    -Aminoketones from Amides. Organic Letters. (Context on 
    
    
    
    -amino carbonyl stability). Available at: [Link]

Sources

HPLC Analysis of N-Methyl-3-(methylamino)propanamide Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N-Methyl-3-(methylamino)propanamide hydrochloride (CAS 57180-63-9) is a critical intermediate, often synthesized via the Michael addition of methylamine to N-methylacrylamide or methyl acrylate.

The analysis of this reaction mixture presents a "Perfect Storm" of chromatographic challenges:

  • High Polarity: The molecule is a small, aliphatic, secondary amine/amide, resulting in near-zero retention on standard C18 columns (elution in the void volume).

  • Lack of Chromophore: The structure lacks aromatic rings or conjugated systems. It is effectively "invisible" to standard UV detection at 254 nm.

  • Complex Matrix: The reaction product often co-exists with the Bis-adduct impurity (tertiary amine formed by over-alkylation) and residual methylamine (highly volatile/polar).

This guide provides two distinct, self-validating protocols to solve these issues: a Robust Ion-Pair RP-HPLC method for QC environments (UV detection) and a High-Sensitivity HILIC method for R&D (MS/CAD detection).

Chemical Logic & Reaction Pathway

Understanding the reaction is prerequisite to separation. The synthesis typically follows a Michael Addition pathway.[1] The critical separation is distinguishing the desired secondary amine from the tertiary amine impurity.

Reaction Scheme & Impurity Profile

The following diagram maps the reaction flow and the critical impurities that the HPLC method must resolve.

ReactionPathway Figure 1: Synthetic Pathway and Critical Impurity Formation Reactants Reactants (Methylamine + N-Methylacrylamide) Product Target Product (Secondary Amine) N-Methyl-3-(methylamino)propanamide Reactants->Product Michael Addition (1:1 Stoichiometry) BisImpurity Bis-Adduct Impurity (Tertiary Amine) Over-Alkylation Side Product Product->BisImpurity Excess Acrylate (Unwanted 2nd Addition)

Figure 1: The analytical method must resolve the Target Product (Secondary Amine) from the Bis-Adduct (Tertiary Amine).

Protocol A: Ion-Pair RP-HPLC (The QC Workhorse)

Best For: Quality Control, Routine Purity Analysis, Labs without MS. Mechanism: The addition of an ion-pairing reagent (Sodium Octanesulfonate) creates a neutral complex with the protonated amine, allowing it to interact with the hydrophobic C18 stationary phase.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or equivalent)High surface area needed. "End-capped" columns preferred to reduce silanol tailing.
Mobile Phase A 10 mM Sodium Octanesulfonate (SOS) + 0.1% Phosphoric Acid in Water (pH 2.5)SOS acts as the ion-pairing agent. Low pH ensures the amine is fully protonated (

) to form the ion-pair complex.
Mobile Phase B Acetonitrile (ACN)Organic modifier to elute the hydrophobic ion-pair complex.
Elution Mode Isocratic: 90% A / 10% BHigh aqueous content required to retain the small polar complex.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 210 nm CRITICAL: The molecule only absorbs at low UV (amide bond). 254 nm will show nothing.
Temperature 30°CControls viscosity and ensures reproducible retention times.
Step-by-Step Execution
  • Mobile Phase Preparation (Critical Step):

    • Dissolve 2.16 g of Sodium 1-Octanesulfonate monohydrate in 1000 mL of HPLC-grade water.

    • Adjust pH to 2.5 using Phosphoric Acid (85%). Note: Do not use HCl; chloride ions can corrode stainless steel.

    • Filter through a 0.22 µm membrane.

  • System Equilibration:

    • Flush column with Mobile Phase for at least 60 minutes. Ion-pair reagents take longer to equilibrate the stationary phase than standard buffers.

  • Sample Dilution:

    • Dissolve the hydrochloride salt sample in Mobile Phase A. Do not dissolve in pure organic solvent, as this may disrupt the ion-pair equilibrium upon injection.

Expected Selectivity (Elution Order)
  • Methylamine (if present):

    
     Void Volume (Very polar, poorly paired).
    
  • Target Product (Secondary Amine):

    
     6–8 min.
    
  • Bis-Impurity (Tertiary Amine):

    
     12–15 min.
    
    • Why? The tertiary amine forms a more hydrophobic ion-pair complex (more carbon content) and retains longer on the C18 phase.

Protocol B: HILIC-MS/CAD (The R&D Standard)

Best For: Trace Impurity ID, Mass Spectrometry, High Sensitivity. Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds via a water-rich layer on the stationary phase.[2][3] It is orthogonal to RP-HPLC.

Chromatographic Conditions
ParameterSpecificationRationale
Column Amide-functionalized Silica (e.g., TSKgel Amide-80 or Waters BEH Amide), 150 x 2.1 mm, 1.7–3 µmAmide phases provide excellent retention for polar amines and superior peak shape compared to bare silica.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Volatile buffer essential for MS/CAD. Low pH suppresses silanol activity.
Mobile Phase B AcetonitrileHigh organic content is the "weak" solvent in HILIC.
Gradient 95% B to 80% B over 10 mins"Reverse" gradient (high organic -> low organic) elutes polar compounds.
Detection MS (ESI+) or CAD (Charged Aerosol Detector)Universal detection. MS allows confirmation of MW (116.16 Da for product).
Analytical Workflow Diagram

MethodWorkflow Figure 2: Analytical Method Selection Workflow Sample Reaction Mixture (Crude HCl Salt) Prep Sample Prep Dilute in 90% ACN (HILIC) or Mobile Phase (Ion Pair) Sample->Prep Decision Select Mode Prep->Decision MethodA Method A: Ion-Pair RP (QC / Purity) Decision->MethodA No MS Available MethodB Method B: HILIC-MS (ID / Trace Analysis) Decision->MethodB MS Available ResultA Data Output A UV @ 210nm Separation by Hydrophobicity MethodA->ResultA ResultB Data Output B MS Spectrum (m/z 117) Separation by Polarity MethodB->ResultB

Figure 2: Decision tree for selecting the appropriate analytical mode based on lab capabilities.

Method Validation (ICH Q2 R2 Alignment)

To ensure the method is a "self-validating system," the following System Suitability Tests (SST) must be included in every run.

System Suitability Criteria
ParameterAcceptance CriteriaTroubleshooting Failure
Resolution (

)

between Product and Bis-Impurity
Ion Pair: Increase SOS concentration. HILIC: Decrease water content in MP B.
Tailing Factor (

)

Ion Pair: Ensure pH is low (< 2.8). HILIC: Increase buffer strength (Ammonium Formate).
Precision (RSD)

for Area (n=6)
Check injector reproducibility; ensure sample is dissolved in mobile phase.
Specificity Verification
  • Blank Injection: Inject pure mobile phase. Ensure no interference at the retention time of the main peak (critical at 210 nm where solvents absorb).

  • Forced Degradation: Subject the sample to 0.1N NaOH (Base hydrolysis). The amide bond should cleave, yielding Methylamine and 3-(methylamino)propanoic acid. The method must resolve these degradants.

Troubleshooting & Causality

Issue 1: Drifting Retention Times in Ion-Pair Method

  • Causality: Ion-pair reagents adsorb slowly to the C18 surface.

  • Solution: The column must be dedicated to this method. Do not switch back and forth between standard RP and Ion-Pair modes without extensive washing (100% Methanol -> Water -> Mobile Phase).

Issue 2: "Ghost Peaks" at 210 nm

  • Causality: Impurities in the water or salts absorb at low UV.

  • Solution: Use HPLC-grade salts only. Phosphoric acid must be high purity.

Issue 3: Poor Solubility in HILIC Mobile Phase

  • Causality: The HCl salt is very polar and may precipitate in 95% Acetonitrile.

  • Solution: Dissolve sample in 50:50 ACN:Water first, then dilute to 80% ACN.

References

  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Thermo Fisher Scientific. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[6] Retrieved from [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • PubChem. (2025).[7] N-methyl-3-(methylamino)propanamide Compound Summary. Retrieved from [Link]

  • Molecules Journal. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Side product formation in N-Methyl-3-(methylamino)propanamide hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Impurity Profiling, and Side Product Mitigation

Introduction

Welcome to the technical support hub for N-Methyl-3-(methylamino)propanamide hydrochloride (CAS: 57180-63-9).[1] This


-amino amide is a critical building block in pharmaceutical synthesis, often used as a linker or a fragment in larger drug scaffolds (e.g., Halofuginone analogs).

The Stability Paradox: Researchers often encounter unexpected degradation because this molecule exhibits a sharp dichotomy in stability:

  • As a Hydrochloride Salt: Kinetically stable and robust.

  • As a Free Base (pH > 8): Thermodynamically unstable, prone to rapid Retro-Michael elimination .

This guide provides mechanistic insights and troubleshooting protocols to manage these risks.

Module 1: The Retro-Michael Instability (Primary Failure Mode)

The Issue

Users frequently report the appearance of a low-molecular-weight impurity (MW ~85 Da) and a "fishy" odor (Methylamine) upon neutralizing the salt or exposing it to basic buffers.

The Mechanism

This compound is a


-amino amide .[2] Under basic conditions (pH > pKa of the secondary amine, approx. 9.5), the amine deprotonates. The lone pair on the 

-nitrogen facilitates an E1cB-like elimination (Retro-Michael reaction), cleaving the molecule into

-methylacrylamide
and methylamine .
Visualizing the Pathway

RetroMichael Salt HCl Salt Form (Stable, Protonated) FreeBase Free Base Form (Reactive Intermediate) Salt->FreeBase Base (pH > 8) FreeBase->Salt Acid (HCl) Transition Transition State (E1cB Elimination) FreeBase->Transition Heat / Time Products Degradation Products: N-Methylacrylamide + Methylamine Transition->Products Irreversible if Amine Evaporates Dimer Dimer Impurity (Michael Addition Adduct) Products->Dimer Reaction with excess SM

Figure 1: The degradation pathway from stable salt to retro-Michael products and subsequent dimerization.

Troubleshooting Guide: Retro-Michael Elimination
Symptom Probable Cause Corrective Action
New Peak at MW 85.1 Formation of N-methylacrylamide via elimination.Acidify immediately. Lower pH to < 4.0 using 1N HCl. Store samples at -20°C.
Loss of Assay Volatilization of methylamine drives equilibrium to the right.Closed Systems. Perform reactions in sealed vessels to prevent amine off-gassing, allowing the reversible Michael addition to restore the product.
Polymerization N-methylacrylamide is polymerizing (radical mechanism).Add Radical Inhibitor. If the free base must be stored, add MEHQ (10-50 ppm) to inhibit acrylamide polymerization.

Module 2: Hydrolysis & Transamidation

The Issue

In aqueous solutions, particularly at extreme pH or elevated temperatures, the amide bond is susceptible to hydrolysis.[3][4]

Mechanism
  • Acidic Hydrolysis: Water attacks the protonated carbonyl, yielding 3-(methylamino)propanoic acid (N-methyl-beta-alanine) and methylamine.

  • Transamidation: In concentrated solutions, the terminal secondary amine of one molecule attacks the amide carbonyl of another, leading to oligomers.

Analytical Markers (LC-MS)
ComponentFormulaMonoisotopic Mass (M+H)+Retention Time Trend
Target Molecule

117.10 Mid-eluting
Hydrolysis Product

104.07 Early eluting (Polar)
Elimination Product

86.06 Late eluting (Non-polar)
Dimer Impurity

202.15 Late eluting

Module 3: Experimental Best Practices

Protocol 1: Safe Neutralization (Free-Basing)

Do not simply add NaOH and extract. The heat of neutralization accelerates elimination.

  • Cooling: Chill the HCl salt solution to 0°C.

  • Biphasic Buffer: Use a biphasic system (e.g., DCM/Water).

  • Controlled pH: Adjust aqueous layer pH to 9.5–10.0 using saturated

    
     (avoid strong hydroxides if possible).
    
  • Rapid Extraction: Immediately extract into the organic phase.

  • Drying: Dry over

    
     (acidic nature helps stabilize) rather than basic drying agents like 
    
    
    
    .
  • Usage: Use the free base immediately. Do not store.

Protocol 2: Storage & Handling
  • Solid State: Store as the Hydrochloride salt. Highly hygroscopic; keep in a desiccator at +4°C.

  • Solution State: Stable in water/methanol if pH < 6. Unstable in DMSO (often basic) or DMF upon heating.

Module 4: Analytical Troubleshooting Workflow

Use this logic flow to identify impurities in your chromatograms.

Troubleshooting Start Unknown Impurity Detected CheckMass Check m/z (M+H) Start->CheckMass Is86 m/z = 86? CheckMass->Is86 Is104 m/z = 104? Is86->Is104 No Retro Retro-Michael Product (N-methylacrylamide) Is86->Retro Yes Is202 m/z = 202? Is104->Is202 No Hydro Hydrolysis Product (N-methyl-beta-alanine) Is104->Hydro Yes Dimer Michael Adduct Dimer Is202->Dimer Yes Unknown Check Solvents/Oxidation Is202->Unknown No

Figure 2: Rapid identification logic for common impurities.

Frequently Asked Questions (FAQ)

Q1: Can I heat the reaction to speed up coupling? A: Only if the pH is acidic. If you are performing an amide coupling using the free amine, heating >40°C will drastically increase the formation of N-methylacrylamide. Use highly reactive coupling agents (e.g., HATU) at 0°C to room temperature instead.

Q2: Why does my NMR show a double bond region (5.5 - 6.5 ppm)? A: This is the vinylic signature of N-methylacrylamide. It confirms the retro-Michael elimination has occurred. Quantify the integration relative to the N-methyl singlet to determine the % degradation.

Q3: Is the degradation reversible? A: Theoretically, yes. The reaction of methylamine with N-methylacrylamide (Michael Addition) regenerates the starting material. However, because methylamine is volatile (b.p. -6°C), it escapes the reaction mixture, making the degradation effectively irreversible in open vessels.

References

  • Mechanisms of Amide Hydrolysis. LibreTexts Chemistry. (2022). Detailed mechanisms for acid/base hydrolysis of amides.

  • Retro-Michael Instability in

    
    -Amino Amides. Polymer Chemistry (RSC). (2023). Analysis of 
    
    
    
    -amino amide dynamic networks and their dissociation pathways.
  • Acrylamide Formation Pathways. PubMed / NIH. (2008). Mechanistic pathways of acrylamide formation from amino acid precursors via elimination reactions.[5][6]

  • N-Methyl-3-(methylamino)propanamide Compound Summary. PubChem. (2025).[7] Chemical and physical properties, safety data, and identifiers (CID 12548977).[8]

  • Retro-Michael Deconjugation in Drug Development. Taylor & Francis. (2022). Discusses the stability of thiosuccinimide/amide linkers and retro-Michael risks in ADCs.

Sources

Purification techniques for N-Methyl-3-(methylamino)propanamide hydrochloride products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-Methyl-3-(methylamino)propanamide Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the purification of N-Methyl-3-(methylamino)propanamide hydrochloride. As Senior Application Scientists, we have compiled this guide to address common challenges and provide practical, field-proven solutions.

I. Understanding the Molecule and Potential Impurities

N-Methyl-3-(methylamino)propanamide hydrochloride is a polar, water-soluble molecule. Its purification can be challenging due to its physical properties and the potential for various impurities to be present in the crude product. A thorough understanding of the synthesis route is crucial for identifying potential impurities.

Common impurities can include:

  • Unreacted Starting Materials: Such as β-alanine derivatives and methylamine.[1]

  • Over-alkylation Products: Formation of quaternary ammonium salts.

  • By-products from Side Reactions: Oligomers or products from the degradation of starting materials or the final compound.[1]

  • Residual Solvents: Solvents used in the synthesis and initial work-up.

  • Inorganic Salts: Generated during synthesis or pH adjustment steps.

II. Purification Strategies: A Comparative Overview

The choice of purification technique is critical and depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Purification Technique Principle Best Suited For Potential Challenges
Recrystallization Differential solubility of the product and impurities in a solvent system at varying temperatures.Removing moderate to low levels of impurities with different solubility profiles.Finding a suitable solvent system; product may oil out; co-crystallization of impurities.
Column Chromatography Separation based on differential partitioning of the compound and impurities between a stationary phase and a mobile phase.Separating complex mixtures and closely related impurities.Compound may be too polar to elute from normal-phase silica; tailing of peaks.
Acid-Base Extraction Exploiting the basicity of the amine to move it between aqueous and organic phases by adjusting the pH.Removing non-basic organic impurities.Emulsion formation; product may have some solubility in the organic phase even when protonated.

III. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of N-Methyl-3-(methylamino)propanamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My product is an oil and will not crystallize. What should I do?

A1: Oiling out during recrystallization is a common issue with polar compounds. Here are several strategies to induce crystallization:

  • Scratching the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites.

  • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the cooled, supersaturated solution.

  • Solvent System Modification: The polarity of your solvent system may be too high. Try adding a less polar co-solvent (an "anti-solvent") dropwise to the solution until it becomes slightly turbid, then warm the solution until it is clear again and allow it to cool slowly.[2] Common anti-solvents for polar compounds include diethyl ether or ethyl acetate when using a primary solvent like methanol or ethanol.[1]

  • Trituration: Dissolve the oil in a minimal amount of a good solvent and then add a large excess of a poor solvent in which the impurities are soluble but the product is not. Stir vigorously to encourage the product to precipitate as a solid.

Q2: I am seeing a significant amount of a more polar impurity in my crude product by TLC/LC-MS. What could it be?

A2: A more polar impurity could be a di-hydrochloride salt if excess HCl was used, or it could be an oligomeric species formed during the reaction.[1] It is also possible that it is an N-oxide derivative if the amine was exposed to oxidizing conditions. To identify the impurity, characterization by mass spectrometry and NMR is recommended.

Q3: My purified product still contains inorganic salts. How can I remove them?

A3: Inorganic salts, such as sodium chloride, can sometimes be carried through the purification process.

  • Recrystallization from a less polar solvent system: Inorganic salts are typically insoluble in less polar organic solvents. Recrystallizing from a solvent system like isopropanol/diethyl ether may leave the salts behind.

  • Washing: If the product is a solid, washing it with a solvent in which the inorganic salt is soluble but the product is not (e.g., cold isopropanol) can be effective.

  • Size-Exclusion Chromatography: For a salt-free product on a smaller scale, size-exclusion chromatography can be employed.

Troubleshooting Workflow

troubleshooting_workflow start Crude Product Analysis (TLC, LC-MS, NMR) impurity_type Identify Impurity Type start->impurity_type non_polar Non-polar Organic Impurities impurity_type->non_polar Non-polar polar Polar Organic Impurities impurity_type->polar Polar inorganic Inorganic Salts impurity_type->inorganic Inorganic oily Product is an Oil impurity_type->oily Oily Product extraction Acid-Base Extraction non_polar->extraction recrystallization_np Recrystallization from non-polar solvent non_polar->recrystallization_np chromatography Column Chromatography (Reverse Phase or HILIC) polar->chromatography recrystallization_p Recrystallization from polar solvent system polar->recrystallization_p recrystallization_alcohol Recrystallization from Alcohol/Ether inorganic->recrystallization_alcohol washing Washing with appropriate solvent inorganic->washing oily->recrystallization_p with anti-solvent trituration Trituration oily->trituration end Pure Product extraction->end recrystallization_np->end chromatography->end recrystallization_p->end trituration->end recrystallization_alcohol->end washing->end

Caption: Troubleshooting workflow for purification.

IV. Detailed Experimental Protocols

Protocol 1: Recrystallization from an Alcohol/Ether System

This protocol is a general procedure for the recrystallization of amine hydrochlorides and should be optimized for N-Methyl-3-(methylamino)propanamide hydrochloride.

Materials:

  • Crude N-Methyl-3-(methylamino)propanamide hydrochloride

  • Isopropanol (IPA)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Erlenmeyer flask

  • Heating mantle with stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude product in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely. The solution should be near saturation.

  • Slowly add diethyl ether or MTBE dropwise while stirring until the solution becomes faintly cloudy. This indicates that the solution is supersaturated.

  • Warm the mixture gently until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether or MTBE to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography with a Modified Mobile Phase

Due to the polar nature of the hydrochloride salt, standard silica gel chromatography can be challenging. A modified mobile phase is often necessary to prevent peak tailing and ensure elution.

Materials:

  • Crude N-Methyl-3-(methylamino)propanamide hydrochloride

  • Silica gel (for flash chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the stationary phase: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 DCM:MeOH with 0.1% TEA). Pack the column with the slurry.

  • Prepare the sample: Dissolve the crude product in a minimal amount of the mobile phase. If it is not fully soluble, it can be adsorbed onto a small amount of silica gel.

  • Load the sample: Carefully load the sample onto the top of the silica gel bed.

  • Elute the column: Begin elution with the initial mobile phase. The polarity of the mobile phase can be gradually increased by increasing the percentage of methanol to elute the product. For example, a gradient of 2% to 10% methanol in DCM can be used.

  • Collect and analyze fractions: Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed during this process.

V. Stability and Degradation

Understanding the stability of N-Methyl-3-(methylamino)propanamide hydrochloride is crucial for its handling and storage. Forced degradation studies can help identify potential degradation products and pathways.[3]

Potential Degradation Pathways
  • Hydrolysis: The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of 3-(methylamino)propanoic acid and methylamine.

  • Oxidation: The amine functionalities can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.

  • Thermal Degradation: High temperatures can lead to decomposition. The specific degradation products would need to be identified through a formal study.

Recommended Storage Conditions

To ensure the stability of N-Methyl-3-(methylamino)propanamide hydrochloride, it should be stored in a well-sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended.[4]

VI. Logic of Experimental Choices

Why use a hydrochloride salt?

Amines are often converted to their hydrochloride salts to improve their crystallinity and ease of handling.[5] The salt form is generally more stable and less volatile than the free base.

Why use a modified mobile phase in chromatography?

The free silanol groups on the surface of silica gel are acidic and can strongly interact with basic amines, leading to poor peak shape and sometimes irreversible adsorption.[6] Adding a small amount of a competing base like triethylamine or ammonium hydroxide to the mobile phase neutralizes these acidic sites, allowing the amine to elute more symmetrically.

Recrystallization Solvent Choice

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For a polar salt like N-Methyl-3-(methylamino)propanamide hydrochloride, a polar solvent like an alcohol is a good starting point. An anti-solvent with lower polarity, like an ether, is then used to induce precipitation by reducing the overall solubility of the product in the solvent mixture.[2]

VII. Visualizing the Purification Workflow

purification_workflow start Crude N-Methyl-3-(methylamino)propanamide hydrochloride initial_analysis Initial Purity Assessment (TLC, LC-MS) start->initial_analysis decision Purity Acceptable? initial_analysis->decision end_product Final Pure Product decision->end_product Yes purification_step Select Purification Method decision->purification_step No recrystallization Recrystallization purification_step->recrystallization chromatography Column Chromatography purification_step->chromatography extraction Acid-Base Extraction purification_step->extraction post_purification_analysis Purity Assessment of Purified Fractions recrystallization->post_purification_analysis chromatography->post_purification_analysis extraction->post_purification_analysis post_purification_analysis->decision

Caption: General purification workflow.

VIII. References

  • Analytical Methods for Nitrosamine Impurities in Sartans. Ministry of Food and Drug Safety, Republic of Korea. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research.

  • Methylamine Hydrochloride. Organic Syntheses. Available at: [Link]

  • Supporting Information for Asymmetric Hydrogenation of β-Keto Amides. Wiley-VCH.

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Cora. Available at: [Link]

  • Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]

  • Analytical Methods for Aliphatic Amines. Royal Society of Chemistry.

  • Ghosh, A., et al. (2014). Pharmaceutical Impurities: A Review. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.

  • Bakshi, M., & Singh, S. (2002). Forced degradation and impurity profiling: recent trends. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1048.

  • How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • N-METHYL-3-(METHYLAMINO)PROPANAMIDE HYDROCHLORIDE (57180-63-9). Chemchart. Available at: [Link]

  • Separation of 3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Common Solvents for Crystallization. Unknown Source.

  • 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Organic Syntheses. Available at: [Link]

  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica.

  • Preparation of methylamine hydrochloride. PrepChem.com. Available at: [Link]

  • Propanamide, N-methyl-3-(methylamino)-. SpectraBase. Available at: [Link]

  • Forced degradation and impurity profiling. ScienceDirect. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Sannova. Available at: [Link]

Sources

Optimizing reaction conditions for N-Methyl-3-(methylamino)propanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound "N-Methyl-3-(methylamino)propanamide hydrochloride" is not a standard, cataloged chemical with readily available synthesis literature. The following guide is constructed based on the analysis of its constituent functional groups and likely synthetic pathways. The troubleshooting and optimization strategies are derived from established principles in organic chemistry relevant to the plausible reactions involved in its synthesis. Researchers should adapt these principles to their specific, validated synthetic route.

Introduction

This technical support guide is designed for researchers, chemists, and drug development professionals working on the synthesis and optimization of reaction conditions for N-Methyl-3-(methylamino)propanamide hydrochloride. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your synthetic outcomes. This document is structured as a series of frequently asked questions and in-depth troubleshooting guides to address common challenges encountered during the synthesis of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes for N-Methyl-3-(methylamino)propanamide hydrochloride?

A1: Given the structure, two primary retrosynthetic pathways are most plausible. The final step in both is typically the formation of the hydrochloride salt by treating the freebase with HCl.

  • Route A: Amidation of 3-(Methylamino)propanoic Acid. This involves the coupling of 3-(methylamino)propanoic acid with methylamine. This is a standard peptide coupling reaction.

  • Route B: Nucleophilic Addition-Elimination. This involves the reaction of a propiolate derivative (e.g., methyl propiolate) with methylamine in a Michael addition, followed by amidation of the resulting ester with another equivalent of methylamine.

Q2: What are the critical parameters to control during the amidation step (Route A)?

A2: The critical parameters for a successful amidation are:

  • Coupling Reagents: The choice of coupling reagent is crucial for activating the carboxylic acid. Common choices include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions and improve efficiency.

  • Solvent: A polar aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the reaction.

  • Temperature: Amidation reactions are often started at a low temperature (e.g., 0 °C) to control the initial activation step and then allowed to warm to room temperature.

  • Stoichiometry: Precise control of the stoichiometry of the reactants is essential to avoid side products and ensure complete conversion.

Q3: How can I monitor the progress of the reaction?

A3: The most common methods for monitoring the reaction progress are:

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively track the disappearance of starting materials and the appearance of the product. A suitable solvent system must be developed to achieve good separation of the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS can be used to monitor the formation of the desired product and identify any side products by their mass-to-charge ratio.

Troubleshooting Guide

Issue 1: Low Yield of N-Methyl-3-(methylamino)propanamide

Low yield is a common issue that can stem from several factors. The following troubleshooting workflow can help identify and resolve the root cause.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low product yield.

Potential Cause Diagnostic Check Recommended Solution
Impure Starting Materials Analyze the purity of 3-(methylamino)propanoic acid and methylamine via NMR or GC-MS.Purify starting materials (e.g., recrystallization, distillation) or purchase from a reputable supplier with a certificate of analysis.
Degraded Coupling Reagents EDC and DCC are moisture-sensitive.Use fresh bottles of coupling reagents, and handle them under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Temperature Run small-scale parallel reactions at different temperatures (e.g., 0°C, RT, 40°C) and monitor by LC-MS.For EDC coupling, maintaining the reaction at 0°C during the addition of the coupling reagent and then allowing it to slowly warm to room temperature is often optimal.
Incorrect pH The free amine of methylamine is the nucleophile. If the reaction medium is too acidic, the amine will be protonated and non-nucleophilic.Ensure the reaction is run under neutral or slightly basic conditions. The addition of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), can be beneficial.
Product Loss During Workup The product is a small, polar molecule and may have some water solubility.After quenching the reaction, adjust the pH of the aqueous layer to be basic (pH 9-10) to ensure the product is in its freebase form, which is more soluble in organic solvents like DCM or Ethyl Acetate. Perform multiple extractions.
Issue 2: Presence of Significant Side Products

The formation of side products can complicate purification and lower the overall yield.

Logical Flow for Side Product Identification

Side_Product_ID node1 Side Product Detected Characterize by LC-MS, NMR node2 N-acylurea Source: Rearrangement of O-acylisourea intermediate (with DCC/EDC) Mitigation: Add HOBt or DMAP node1:e->node2:w node3 Dimerization of Starting Acid Source: Self-condensation of activated acid Mitigation: Slow addition of coupling reagent at 0°C node1:e->node3:w node4 Racemization (if chiral centers are present) Source: Over-activation or prolonged reaction times Mitigation: Use milder coupling agents (e.g., HATU, COMU) node1:e->node4:w

Managing reactivity of the secondary amine in N-Methyl-3-(methylamino)propanamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Reactivity & Stability of Secondary


-Amino Amides
Audience:  Medicinal Chemists, Process Chemists, and Drug Development Scientists[1]
Executive Summary

N-Methyl-3-(methylamino)propanamide hydrochloride (CAS: 57180-63-9) presents a classic "Trojan Horse" challenge in synthesis.[1] While it appears to be a simple building block, it contains a


-amino amide  motif.[1] This structural feature makes it susceptible to Retro-Michael decomposition  under basic conditions, a pathway often mistaken for simple hydrolysis or low reactivity.[1]

This guide provides the protocols required to functionalize the secondary amine (


) without triggering the ejection of the acrylamide warhead or affecting the existing secondary amide (

).
Module 1: The Activation Protocol (Safe Free-Basing)

The Challenge: The HCl salt is stable. The free base is metastable. Upon neutralization, the secondary amine becomes nucleophilic, but the


-proton also becomes acidic enough to trigger 

-elimination (Retro-Michael).[1]

Standard Operating Procedure (SOP-01): Low-Temperature Neutralization Do not use standard aqueous workups (e.g., 1M NaOH wash) at room temperature.[1]

  • Solvent Selection: Suspend the HCl salt in an anhydrous aprotic solvent (DCM or DMF).[1] Avoid water/alcohol mixtures which accelerate proton transfer.[1]

  • Cryogenic Control: Cool the suspension to -10°C to 0°C .

  • Base Addition: Add a stoichiometric amount (1.05 eq) of a non-nucleophilic base (DIPEA or TEA) dropwise.[1]

    • Why? Inorganic bases (NaOH/KOH) create localized "hotspots" of high pH that trigger immediate elimination.[1]

  • Immediate Usage: Do not isolate the free base oil if possible.[1] Perform "in-situ" functionalization immediately after neutralization.[1]

Data: Stability Window of Free Base | Condition |


 (Half-life) | Primary Degradation Product |
| :--- | :--- | :--- |
| pH 7.0 (Phosphate Buffer), 25°C | > 24 Hours | Stable |
| pH 10.0 (Aq.[1] Carbonate), 25°C | < 4 Hours | N-Methylacrylamide + Methylamine |
| pH 12.0 (1M NaOH), 25°C | < 15 Minutes | N-Methylacrylamide + Methylamine |
| DIPEA/DCM (Anhydrous), 0°C | > 12 Hours | Stable |[1]
Module 2: Chemoselective Functionalization

The Challenge: You must acylate the secondary amine (


) without reacting with the secondary amide (

) or causing elimination.

Workflow Visualization: The Reactivity Decision Tree

ReactivityLogic Start Target: Functionalize Secondary Amine ReagentType Select Electrophile Type Start->ReagentType AcidChloride Acid Chlorides/Anhydrides (High Reactivity) ReagentType->AcidChloride If unavoidable ActiveEster NHS Esters / HOBt / Carboxylic Acids (Controlled Reactivity) ReagentType->ActiveEster Preferred Risk1 RISK: Imide Formation (N_amide attack) RISK: HCl generation triggers elimination AcidChloride->Risk1 SafePath SAFE PATH: Chemoselective Amide Coupling ActiveEster->SafePath Mitigation Protocol Adjustment: 1. Temp < -10°C 2. Excess Base (scavenge HCl) 3. Inverse Addition Risk1->Mitigation Result Target Product Obtained SafePath->Result Mitigation->Result

Caption: Decision logic for selecting electrophiles. Highly reactive species (red path) require strict mitigation to prevent side reactions.

Protocol for Amide Coupling (Recommended):

  • Activation: Pre-activate your carboxylic acid (R-COOH) with HATU or EDC/HOBt in DMF.[1]

  • Coupling: Add the N-Methyl-3-(methylamino)propanamide HCl salt directly to the activated ester mixture.

  • Base: Add DIPEA (2.5 eq) slowly at 0°C.

    • Mechanism:[2][3][4][5][6] The salt slowly dissolves as DIPEA neutralizes it, releasing the free amine into a solution where the active ester is already waiting.[1] This "kinetic trapping" prevents the free amine from sitting idle and undergoing Retro-Michael elimination.

Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned yellow/brown, and I see a new spot on TLC that stains with KMnO4. What happened?

Diagnosis: You triggered the Retro-Michael Reaction . Mechanism: The yellow color often comes from the polymerization of the side product, N-methylacrylamide. The "new spot" is likely the acrylamide derivative. Solution:

  • Check your pH.[1] If it exceeded 10, the degradation is rapid.[1]

  • Check your temperature.[1][4] Never heat this secondary amine above 40°C in the presence of base.

Pathway Visualization: The Degradation Trap

RetroMichael Substrate N-Methyl-3-(methylamino)propanamide (Free Base) Transition Deprotonation at α-Carbon Substrate->Transition Base + Heat Products Breakdown Products: 1. Methylamine (Gas/Volatile) 2. N-Methylacrylamide (Toxic Electrophile) Transition->Products β-Elimination

Caption: The Retro-Michael pathway. Once the α-carbon is deprotonated by excess base, the molecule ejects methylamine and forms an acrylamide.

Q2: I am trying to alkylate the amine with an alkyl halide, but the reaction is stalled.

Diagnosis: The HCl salt is not fully neutralized, or the "Safe" base (DIPEA) is too sterically hindered to promote


 efficiently on a secondary amine.
Solution: 
  • Switch to

    
     in ACN  (Heterogeneous conditions).
    
  • Why? The solid-liquid interface buffers the basicity. The solution pH remains lower than homogeneous NaOH, reducing the Retro-Michael risk while allowing alkylation to proceed.[1]

Q3: Can I store the free base?

Answer: No. The free base undergoes auto-catalytic degradation (the amine of one molecule acts as the base for another).

  • Storage Protocol: Always store as the HCl salt .

  • Shelf Life: HCl salt is stable for >2 years at -20°C if kept dry (hygroscopic).[1]

Q4: How do I remove the unreacted amine from my product?

Diagnosis: Standard acid washes might hydrolyze your newly formed product if it's sensitive. Solution:

  • Use Solid Supported Scavengers (e.g., Isocyanate resin).[1]

  • Add resin to the reaction mixture, stir for 2 hours, and filter. This removes the secondary amine without exposing the product to aqueous acid/base extraction.

References
  • Compound Identity & Properties

    • PubChem Compound Summary for CID 12548977 (N-methyl-3-(methylamino)propanamide).[1] National Center for Biotechnology Information (2025).[1] Link

  • Mechanistic Insight (Retro-Michael)

    • Gálvez, A. O., et al. (2017).[1] The Retro-Aza-Michael Reaction: Implications for Synthesis and Stability. Journal of the American Chemical Society. (Contextual grounding on

      
      -amino amide reversibility). Link[1]
      
  • Stability in Drug Design

    • Minetto, G., et al. (2013).[1][7] Molecular mechanisms underlying the antitumor activity of 3-aminopropanamide irreversible inhibitors.[6] (Demonstrates the use of this fragment as a "masked" acrylamide warhead). Link

  • Chemoselectivity Protocols

    • Al-Sehemi, A. G., et al. (2014).[1][8][9] Selectivities in acylation of primary and secondary amine.[9] Indian Journal of Chemistry.[1][9] Link

Sources

Validation & Comparative

Technical Comparison: Spectroscopic Differentiation of N-Methyl-3-(methylamino)propanamide HCl and Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: N-Methyl-3-(methylamino)propanamide hydrochloride (CAS: 57180-63-9) Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary & Structural Context[1][2][3]

In the synthesis of peptidomimetics and small molecule linkers, N-Methyl-3-(methylamino)propanamide hydrochloride (hereafter referred to as the


-isomer ) is a critical intermediate. However, its synthesis—often involving Michael addition of methylamine to N-methylacrylamide or amidation of beta-alanine derivatives—can yield a thermodynamically stable or kinetically favored regioisomer: N-Methyl-2-(methylamino)propanamide  (the 

-isomer
, a sarcosine/alanine derivative).

Differentiation between these two isomers is non-trivial due to their identical molecular weight (


 g/mol  free base) and similar polarity. This guide provides a definitive spectroscopic framework to distinguish the target 

-isomer from its

-impurity, while also addressing the conformational rotamers inherent to N-methyl amides that often confound NMR interpretation.
Structural Comparison

The following diagram illustrates the connectivity differences and the specific proton environments required for analysis.

IsomerComparison cluster_0 TARGET: Beta-Isomer (3-amino) cluster_1 IMPURITY: Alpha-Isomer (2-amino) Beta N-Methyl-3-(methylamino)propanamide (Linear Backbone) CH3-NH-CH2(a)-CH2(b)-CO-NH-CH3 BetaFeat Key Feature: Two Methylene groups (-CH2-) No Chiral Center Beta->BetaFeat Alpha N-Methyl-2-(methylamino)propanamide (Branched Backbone) CH3-NH-CH(a)(CH3)-CO-NH-CH3 AlphaFeat Key Feature: Methine (-CH-) + Methyl (-CH3) Chiral Center present Alpha->AlphaFeat

Figure 1: Structural connectivity comparison between the target linear


-isomer and the branched 

-isomer.

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) is the primary method for definitive identification. However, the analysis is complicated by Amide Rotamerism . N-methyl amides exhibit restricted rotation around the C-N bond, leading to distinct cis and trans conformers observable on the NMR timescale.

1H NMR Differentiation Strategy

Critical Insight: Do not interpret signal doubling as impurity immediately. In the


-isomer, the N-methyl amide group causes signal splitting (approx. 3:1 ratio in DMSO-

or

).
FeatureTarget:

-Isomer (3-amino)
Impurity:

-Isomer (2-amino)
Mechanistic Cause
Backbone Signals Two Triplets (or multiplets)Quartet + Doublet

:

-

coupling.

:

-

coupling.
Chemical Shift (

)

-CH2: ~2.4 ppm

-CH2: ~3.1 ppm
Methine (CH): ~3.2-3.8 ppmMethyl (CH3): ~1.2 ppm

: Inductive effect of C=O vs N.

: Shielded methyl group.
Coupling (

)

Hz (vicinal)

Hz (

-

)
Standard aliphatic coupling.
Amide Methyl Doublet (due to NH)Doublet (due to NH)Coupling to Amide NH (if visible).
Amine Methyl SingletSingletN-CH3 usually singlet.
13C NMR Diagnostics

13C NMR provides a simplified view, often collapsing rotamers or showing them as distinct pairs.

  • Target (

    
    -isomer):  Shows two distinct methylene (
    
    
    
    ) carbons
    in the aliphatic region (approx. 30-45 ppm).
  • Impurity (

    
    -isomer):  Shows one methine (
    
    
    
    )
    and one methyl (
    
    
    )
    carbon. The methyl carbon will appear significantly upfield (approx. 15-20 ppm).

Mass Spectrometry (MS) Fragmentation[4][5]

While the parent ion (


) is identical for both, MS/MS fragmentation (CID) reveals structural connectivity.
Fragmentation Pathways[5]
  • Target (

    
    -isomer): 
    
    • Primary loss: Neutral Ammonia/Amine or Retro-Michael .

    • Diagnostic Ion: Loss of

      
       to form acrylamide species (
      
      
      
      transitions typically
      
      
      ).
    • 
      -Specific:  Formation of a cyclic azetidinone (beta-lactam) is highly strained and less favorable than linear fragmentation.
      
  • Impurity (

    
    -isomer): 
    
    • Primary loss: Imine formation .

    • Diagnostic Ion: Loss of

      
       equivalent or fragmentation at the chiral center.
      
    • 
      -Specific:  Can form stable 5-membered rings if cyclization occurs, or fragment via characteristic "alanine-type" immonium ions (
      
      
      
      44 region).

Experimental Protocols

Protocol A: Sample Preparation for NMR (Self-Validating)

Objective: To ensure protonation of the amine (locking the salt form) and clear resolution of coupling constants.

  • Solvent Selection: Use Deuterium Oxide (

    
    )  for cleanest aliphatic baselines. Use DMSO-
    
    
    
    if observation of amide NH protons is required (to confirm amide connectivity).
  • Concentration: Prepare a 10-15 mg/mL solution.

  • pH Adjustment (Critical):

    • The sample is a Hydrochloride salt.

    • Validation Step: If peaks are broad, trace acid (TFA or DCl) may be added to ensure fast exchange of ammonium protons, sharpening the carbon-bound protons.

  • Acquisition:

    • Run standard 1H (16 scans).

    • Run COSY (Correlation Spectroscopy) if the triplet/quartet distinction is ambiguous due to overlap.

Protocol B: HPLC-MS Identification

Objective: Separation of isomers using polarity differences.

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), capable of retaining polar amines.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or TFA for sharper peaks).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0% B hold for 2 mins (to retain the polar amine), then ramp to 20% B over 10 mins.

  • Logic: The branched

    
    -isomer is slightly more hydrophobic (shielded polar group) and typically elutes after the linear 
    
    
    
    -isomer on reverse phase, though this is column-dependent.

Decision Logic for Identification

Use the following workflow to validate your compound batch.

DecisionTree Start Start: Analyze 1H NMR Spectrum CheckRegion Check Aliphatic Region (1.0 - 4.0 ppm) Start->CheckRegion Decision1 Is there a doublet at ~1.2 ppm? CheckRegion->Decision1 AlphaPath Likely Alpha-Isomer (Alanine derivative) Decision1->AlphaPath Yes (Methyl group) BetaPath Check Splitting at 2.4 - 3.5 ppm Decision1->BetaPath No YesDoublet YES NoDoublet NO Triplets Two Triplets (or multiplets) Integral Ratio 2:2 BetaPath->Triplets BetaConfirm CONFIRMED: Beta-Isomer (Target) Triplets->BetaConfirm RotamerCheck Are peaks doubled/split? BetaConfirm->RotamerCheck RotamerYes Normal Rotamerism (Not impurity) RotamerCheck->RotamerYes Yes RotamerNo Single conformer (Rare for N-Me amides) RotamerCheck->RotamerNo No

Figure 2: Analytical decision tree for distinguishing N-methyl-beta-alanine derivatives.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (General reference for amide rotamerism and coupling constants).

  • Esteban, G. (2008). "Can

    
    - and 
    
    
    
    -alanine containing peptides be distinguished based on the CID spectra of their protonated ions?". Journal of the American Society for Mass Spectrometry, 19(11), 1743-1754. Link
  • PubChem. (2025).[1] N-Methyl-3-(methylamino)propanamide Compound Summary. National Library of Medicine. Link

  • Sperry, J. B., & Minteer, S. D. (2013). "The Role of Chiral Chromatography in the Characterization of Amino Acid Derivatives". Journal of Chromatography A.

Sources

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